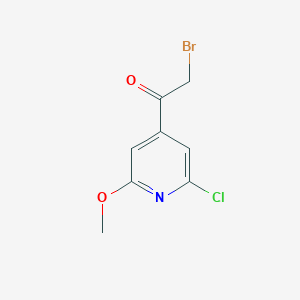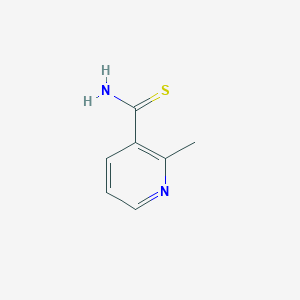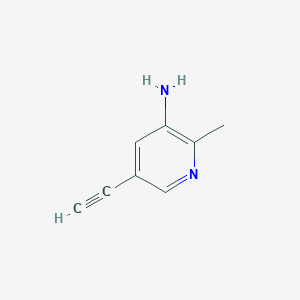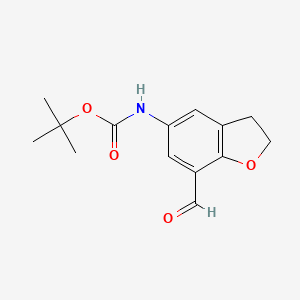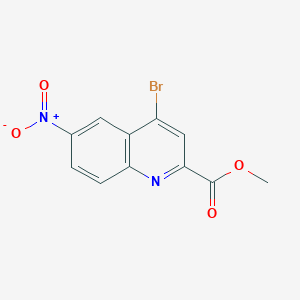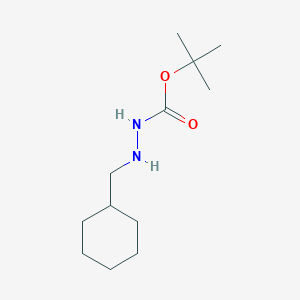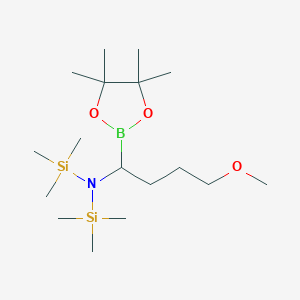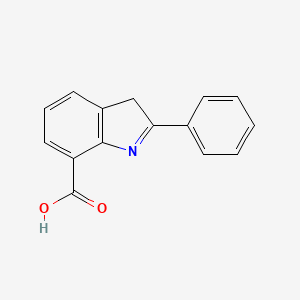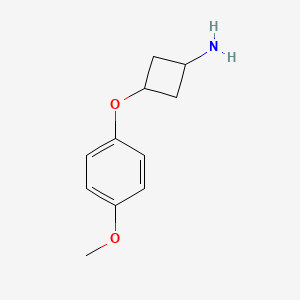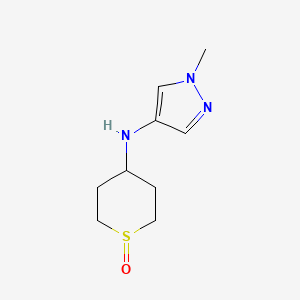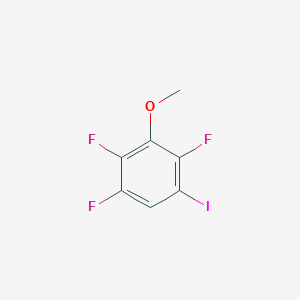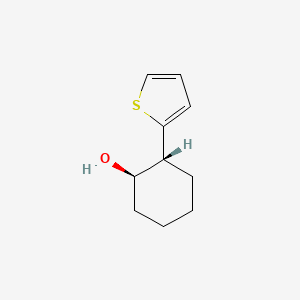
(1R,2R)-2-(Thiophen-2-yl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Thiophen-2-yl)cyclohexanol is a chiral compound featuring a cyclohexanol ring substituted with a thiophene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Thiophen-2-yl)cyclohexanol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 2-(thiophen-2-yl)cyclohexanone using chiral catalysts under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(Thiophen-2-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or sulfuric acid.
Major Products Formed
Oxidation: 2-(Thiophen-2-yl)cyclohexanone
Reduction: 2-(Thiophen-2-yl)cyclohexane
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(Thiophen-2-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with chiral centers.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(Thiophen-2-yl)cyclohexanol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary or ligand, facilitating the formation of enantioselective products. The thiophene ring can interact with various molecular targets, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-2-(Thiophen-2-yl)cyclohexanol
- 2-(Thiophen-2-yl)cyclohexanone
- 2-(Thiophen-2-yl)cyclohexane
Uniqueness
(1R,2R)-2-(Thiophen-2-yl)cyclohexanol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s reactivity, selectivity, and interactions with other molecules, making it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C10H14OS |
|---|---|
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
(1R,2R)-2-thiophen-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2/t8-,9-/m1/s1 |
InChI-Schlüssel |
QDCBNZGPGVRJIS-RKDXNWHRSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CS2)O |
Kanonische SMILES |
C1CCC(C(C1)C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



